

# "physical and chemical properties of 3-Hydroxy-4-methyl-2(3H)-thiazolethione"

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## Compound of Interest

Compound Name: 3-Hydroxy-4-methyl-2(3H)-thiazolethione

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An In-depth Technical Guide to **3-Hydroxy-4-methyl-2(3H)-thiazolethione**

## Introduction

**3-Hydroxy-4-methyl-2(3H)-thiazolethione**, also known by its CAS Number 49762-08-5, is a significant heterocyclic compound belonging to the class of cyclic thiohydroxamic acids.[1] Its unique structural features, particularly the chelating unit similar to pyrrithione, make it a compound of interest in various scientific domains. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. The molecule's ability to form stable complexes with transition metals and its utility in synthetic organic chemistry underscore its importance.[2]

## Molecular and Structural Properties

The fundamental identity of **3-Hydroxy-4-methyl-2(3H)-thiazolethione** is defined by its molecular formula and spatial arrangement. These identifiers are crucial for its unambiguous representation in chemical databases and literature.

## Chemical Identifiers

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NOS <sub>2</sub>	[1][3]
Molecular Weight	147.22 g/mol	[1]
IUPAC Name	3-hydroxy-4-methyl-1,3-thiazole-2-thione	[3]
CAS Number	49762-08-5	[1]
SMILES String	CC1=CSC(=S)N1O	[1][3]
InChI Key	LOKDIDVKVVVVK-UHFFFAOYSA-N	[1][3]

## Chemical Structure

The structural formula of **3-Hydroxy-4-methyl-2(3H)-thiazolethione** features a five-membered thiazole ring, substituted with a methyl group, a thione group, and a hydroxyl group attached to the nitrogen atom.

Caption: 2D Structure of **3-Hydroxy-4-methyl-2(3H)-thiazolethione**.

## Tautomerism and Crystalline Structure

As a cyclic thiohydroxamic acid, this compound can exhibit tautomerism, existing in equilibrium between the N-hydroxy form (thione) and the N-oxide form (thiol). While the name **3-hydroxy-4-methyl-2(3H)-thiazolethione** refers to the N-hydroxy tautomer, the specific equilibrium in different phases (solid, solution) is influenced by factors like solvent polarity and temperature. [4][5] Studies on related thiazole systems confirm the prevalence of keto-enol or thione-thiol tautomerism, often stabilized by intra- and intermolecular hydrogen bonding. [5][6]

X-ray diffraction studies have been successfully performed on divalent metal complexes of **3-hydroxy-4-methyl-2(3H)-thiazolethione**, confirming its role as a potent chelating ligand. [2] The crystal structures of its complexes with Zinc (Zn) and Nickel (Ni) have been determined, elucidating the coordination chemistry and the influence of intermolecular interactions such as C–H⋯O and C–H⋯S contacts. [2]

## Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings.

Property	Value	Source
Appearance	Brownish-yellow to brown solid	[1]
Melting Point	92-94 °C	[1]
Solubility	Soluble in methanol (25 mg/mL)	[1]
Assay	≥97%	[1]
XlogP (Predicted)	0.9	[3]

## Chemical Properties and Reactivity

The chemical behavior of **3-Hydroxy-4-methyl-2(3H)-thiazolethione** is largely dictated by the functional groups within its structure: the cyclic thiohydroxamic acid moiety, the thione group, and the thiazole ring itself.

## Chelating Agent and Complex Formation

The molecule acts as a bidentate ligand, forming stable divalent complexes with first-row d-block transition metals like Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn).[2] The chelation occurs through the oxygen of the hydroxyl group and the sulfur of the thione group, creating a stable five-membered ring with the metal center. This property is foundational to its use in coordination chemistry and materials science.[2]

Caption: Chelation of a metal ion ( $M^{2+}$ ) by the HMTT ligand.

## Precursor in Radical Reactions

**3-Hydroxy-4-methyl-2(3H)-thiazolethione** is a valuable reagent in synthetic organic chemistry, particularly in the Barton reaction. Its esters can undergo decarboxylative rearrangement to generate carbon-centered radicals. This application makes it a useful

precursor for alkoxy-radicals, facilitating various C-C bond-forming reactions and functional group transformations.

## Applications in Research and Industry

The versatile properties of this compound have led to its use in several fields.

- **Agricultural Chemistry:** It serves as a precursor for developing novel fungicides and herbicides, contributing to crop protection.[\[7\]](#)
- **Pharmaceuticals and Drug Discovery:** The thiazole scaffold is a common feature in many bioactive molecules.[\[8\]](#) This compound is utilized in the synthesis of new chemical entities for drug discovery programs, targeting a range of diseases.[\[7\]](#)[\[9\]](#)
- **Material Science:** It is employed in the formulation of specialty polymers and coatings, where its incorporation can enhance properties like durability and resistance to degradation.[\[7\]](#)
- **Synthetic Chemistry:** As previously mentioned, it is a key reagent for generating carbon and alkoxy radicals in Barton-type reactions.

## Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **3-Hydroxy-4-methyl-2(3H)-thiazolethione**.

- **Hazard Classifications:** The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[10\]](#)
- **GHS Pictogram:** GHS07 (Exclamation mark).
- **Signal Word:** Warning.[\[1\]](#)
- **Personal Protective Equipment (PPE):** Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[\[1\]](#)
- **Storage:** It should be stored in a class 11 combustible solids area.[\[1\]](#)

## Conclusion

**3-Hydroxy-4-methyl-2(3H)-thiazolethione** is a multifaceted compound with a rich chemical profile. Its properties as a cyclic thiohydroxamic acid, a potent metal chelator, and a radical precursor make it a valuable tool for chemists across various disciplines. From synthesizing complex organic molecules to developing new materials and agrochemicals, its utility is well-established. This guide serves as a foundational resource for scientists and researchers seeking to understand and leverage the unique physical and chemical properties of this important thiazole derivative.

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